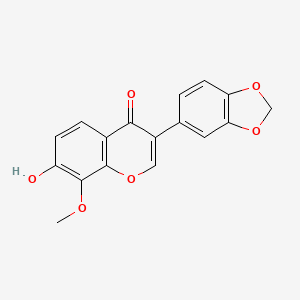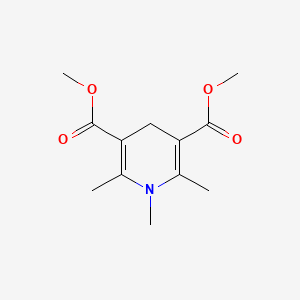
1-Chloropentane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloropentane: is an alkyl halide with the chemical formula CH₃(CH₂)₄Cl . It is a colorless, flammable liquid that is commonly used in organic synthesis. Manganese is a transition metal with the symbol Mn and atomic number 25 . It is an essential trace element for all known living organisms and is used in various industrial applications, including the production of steel and aluminum alloys.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .
Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another atom or group.
Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: 1-Pentanol
Elimination Reactions: Pentene
Applications De Recherche Scientifique
1-Chloropentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.
Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparaison Avec Des Composés Similaires
1-Chlorobutane: Similar to 1-chloropentane but with one less carbon atom.
1-Chlorohexane: Similar to 1-chloropentane but with one more carbon atom.
2-Chloropentane: An isomer of 1-chloropentane with the chlorine atom on the second carbon.
Uniqueness: 1-Chloropentane is unique in its specific chain length and position of the chlorine atom, which affects its reactivity and physical properties compared to other chlorinated alkanes .
Propriétés
Numéro CAS |
91153-65-0 |
|---|---|
Formule moléculaire |
C5H10ClMn- |
Poids moléculaire |
160.52 g/mol |
Nom IUPAC |
1-chloropentane;manganese |
InChI |
InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
Clé InChI |
KJUSEPDABJMYKU-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CCCCCl.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
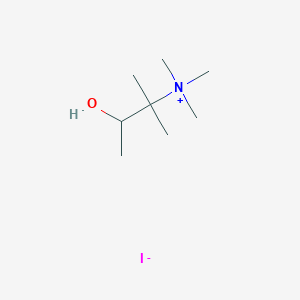
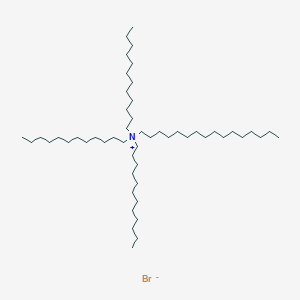
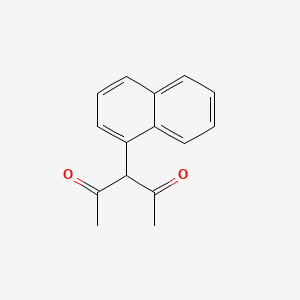
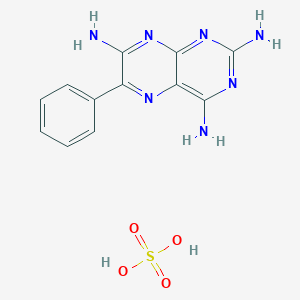
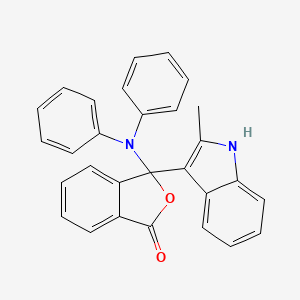
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
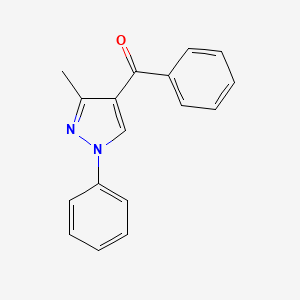
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
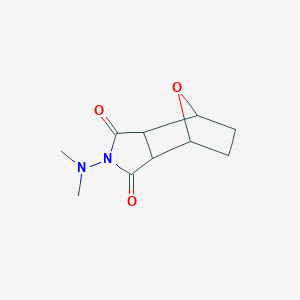
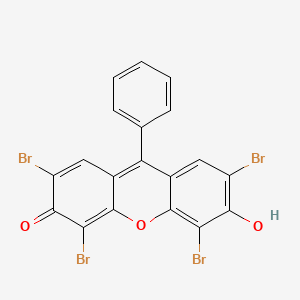
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
